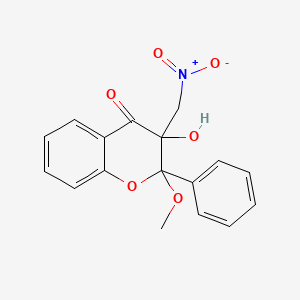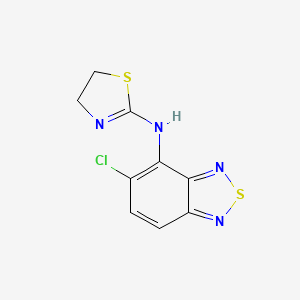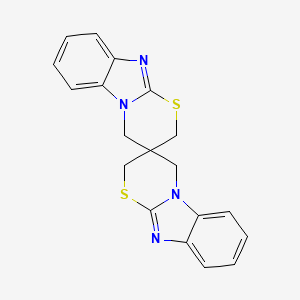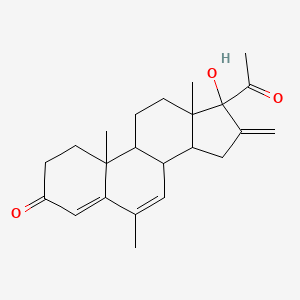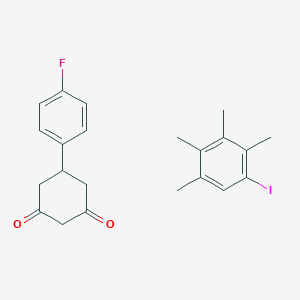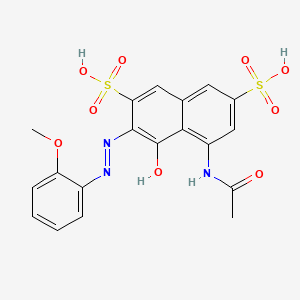
Acid Violet 12 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Violet 12 free acid is a synthetic dye belonging to the class of acid dyes. These dyes are typically used for dyeing protein fibers such as wool, silk, and nylon. This compound is known for its vibrant violet color and is used in various industrial applications, including textiles, cosmetics, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 12 free acid involves the diazotization of an aromatic amine followed by coupling with a phenol or naphthol derivative. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being common reagents for the diazotization step. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to remove impurities and achieve the desired color strength.
Chemical Reactions Analysis
Types of Reactions
Acid Violet 12 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the dye.
Scientific Research Applications
Acid Violet 12 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
Mechanism of Action
The mechanism of action of Acid Violet 12 free acid involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye interacts with these targets through electrostatic and hydrophobic interactions, leading to changes in their optical properties. In photodynamic therapy, the dye generates reactive oxygen species upon exposure to light, causing damage to cellular components and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Acid Violet 19: Another acid dye with similar applications but different color properties.
Acid Fuchsin: Used in histology for staining tissues, with a different chemical structure and staining characteristics.
Gentian Violet: Known for its antiseptic properties and used in medical applications.
Uniqueness
Acid Violet 12 free acid is unique due to its specific color properties and its ability to bind to a wide range of molecular targets. Its versatility in various applications, from textile dyeing to biological staining, makes it a valuable compound in both industrial and research settings.
Properties
CAS No. |
761337-02-4 |
|---|---|
Molecular Formula |
C19H17N3O9S2 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H17N3O9S2/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30) |
InChI Key |
GWWYFEYLWLUZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


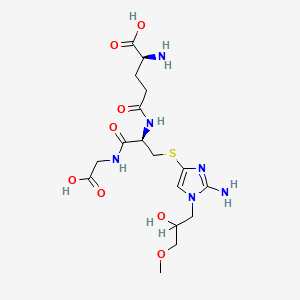
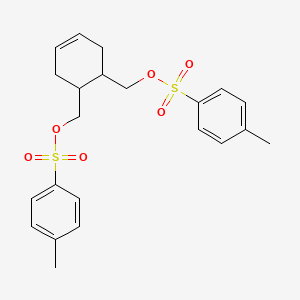
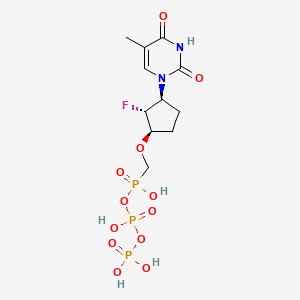
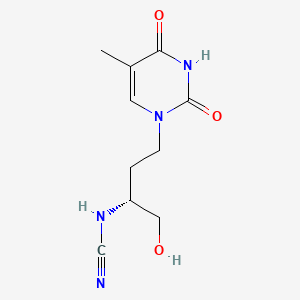
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
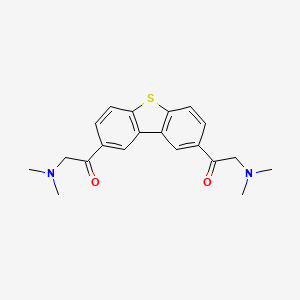

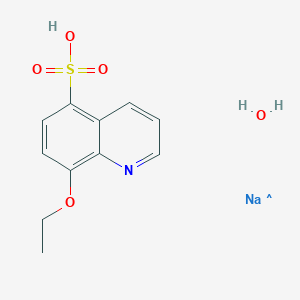
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)
